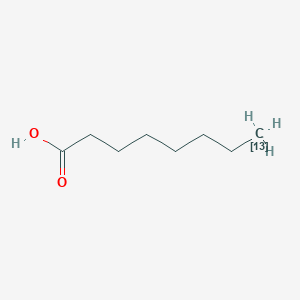

(813C)octanoic acid

Description

Historical Trajectory and Foundational Principles of Stable Isotope Tracers in Metabolic Investigations

The use of stable isotopes as metabolic tracers dates back nearly a century, with early discoveries revealing that elements could exist in chemically identical forms that differ in mass due to varying numbers of neutrons. nih.govnih.gov This breakthrough led to the understanding that stable isotopes, like ¹³C, ¹⁵N, and ²H (deuterium), could be incorporated into organic molecules to trace their metabolic fate within biological systems. nih.govnih.gov

The foundational principle of stable isotope tracing lies in the ability to introduce a labeled compound into a biological system and monitor its journey and transformation. creative-proteomics.com Because the labeled molecules are chemically identical to their unlabeled counterparts, they participate in the same biochemical reactions without significantly altering the metabolic processes under investigation. creative-proteomics.comfiveable.me The development of mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has been crucial in accurately quantifying the abundance of these isotopes in various biological samples. nih.govoncohemakey.com

Rationale for the Strategic Application of ¹³C-Labeled Compounds in Advanced Biological Systems Research

Carbon-13 is a naturally occurring, non-radioactive isotope of carbon. fiveable.me Its use in labeled compounds is particularly strategic in biological research for several reasons. Firstly, carbon is the backbone of most biological molecules, making ¹³C-labeled compounds ideal for tracing a wide array of metabolic pathways, including those of carbohydrates, fatty acids, and amino acids. researchgate.netontosight.ai

The application of ¹³C-labeled compounds allows researchers to perform "tracer studies" to investigate the absorption, metabolism, and utilization of nutrients. ontosight.ai For instance, by administering a ¹³C-labeled substrate, scientists can track the flow of carbon atoms through metabolic pathways, providing insights into metabolic flux and the relative activity of different pathways. ontosight.ainih.gov This information is critical for understanding both normal physiology and the metabolic dysregulation that occurs in various diseases. researchgate.net

Comparative Advantages of Stable Isotope Tracers Over Radioisotopes in Contemporary Research Paradigms

While radioisotopes have historically been used for similar tracing purposes, stable isotopes offer several significant advantages in modern research. nih.gov

| Feature | Stable Isotopes (e.g., ¹³C) | Radioisotopes (e.g., ¹⁴C) |

| Radiation Exposure | None, making them safe for use in all populations, including children and pregnant women. nih.goveuropeanreview.org | Emit ionizing radiation, posing a health risk and requiring stringent safety protocols. acs.org |

| Tracer Longevity | Do not decay, allowing for long-term studies. researchgate.net | Have a half-life, which can limit the duration of experiments. acs.org |

| Simultaneous Studies | Multiple stable isotopes can be used concurrently to trace different compounds or pathways. nih.gov | The use of multiple radioisotopes simultaneously is often complex and limited by detection methods. |

| Analytical Precision | Mass spectrometry provides high precision in measuring both labeled and unlabeled molecules simultaneously. oncohemakey.com | Detection methods like scintillation counting can be less precise. |

| Environmental Impact | Pose no environmental contamination risk. | Require special disposal procedures to prevent radioactive contamination. |

The primary drawback of stable isotopes is the higher cost of both the labeled compounds and the sophisticated analytical equipment required for their detection. researchgate.net However, the significant safety and experimental flexibility they offer often outweigh this limitation, especially in human studies. researchgate.net

(8-¹³C)Octanoic Acid: A Key Tracer in Metabolic Research

Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid (MCFA) naturally found in sources like coconut oil and mammalian milk. isotope.comnih.gov When the eighth carbon atom of octanoic acid is replaced with a ¹³C isotope, it becomes (8-¹³C)octanoic acid, a valuable tracer for studying fatty acid metabolism and other physiological processes. ontosight.aicaymanchem.com

Research Applications and Findings

One of the most well-established applications of (8-¹³C)octanoic acid is in the ¹³C-Octanoic Acid Breath Test (¹³C-OABT) . ontosight.ai This non-invasive test is widely used to measure the rate of gastric emptying of solid foods. europeanreview.orgnih.gov The principle of the test is that after ingestion of a meal containing (8-¹³C)octanoic acid, the tracer is not absorbed in the stomach but is rapidly absorbed in the duodenum and metabolized by the liver. jove.comcampro-webshop.eu This metabolic process produces ¹³CO₂, which is then exhaled. digestivehealth.org.au The rate at which ¹³CO₂ appears in the breath directly reflects the rate at which the stomach empties its solid contents into the small intestine. europeanreview.orgdigestivehealth.org.au

Key findings from research utilizing (8-¹³C)octanoic acid include:

Gastric Emptying Studies: The ¹³C-OABT has been validated as a reliable and reproducible alternative to scintigraphy, the previous gold standard for measuring gastric emptying, without the associated radiation exposure. karger.com It has been used to assess gastric emptying in various conditions, including gastroparesis, and to evaluate the effects of prokinetic drugs. ontosight.aikarger.com

Neurological Conditions: The ¹³C-OABT has been used to demonstrate delayed gastric emptying in patients with amyotrophic lateral sclerosis (ALS), providing a feasible diagnostic tool for assessing gastrointestinal dysfunction in this patient population. karger.com

Fatty Acid Metabolism: As a medium-chain fatty acid, octanoic acid is metabolized differently from long-chain fatty acids. Studies using ¹³C-labeled octanoic acid contribute to our understanding of MCFA metabolism, including their absorption, transport, and oxidation as an energy source. frontiersin.org

Interactive Data Table: Properties of (8-¹³C)Octanoic Acid

| Property | Value |

| Formal Name | octanoic-1-¹³C acid |

| Synonyms | Caprylic Acid-¹³C, FA 8:0-¹³C |

| Molecular Formula | C₇[¹³C]H₁₆O₂ |

| Molecular Weight | 145.2 g/mol |

| CAS Number | 59669-16-8 |

| Isotopic Purity | ≥99 atom % ¹³C |

Structure

3D Structure

Properties

Key on ui mechanism of action |

Mitochondrial uncoupling is often invoked as a mechanism underlying cellular dysfunction; however, it has not been possible to study this phenomenon directly in intact cells and tissues. In this paper ... direct evaluation of mitochondrial uncoupling in the intact myocardium using (31)P NMR magnetization transfer techniques /are reported/. Langendorff perfused rat hearts were exposed to either a known uncoupler, 2,4-dinitrophenol, or a potential uncoupler, octanoate. Both 2,4-dinitrophenol and octanoate decreased mechanical function as measured by the rate pressure product and caused an increase in the oxygen consumption rate; with 2,4-dinitrophenol this increase in oxygen consumption rate was dose-dependent. The ATP synthesis rate measured by (31)P NMR, however, was not elevated commensurately with oxygen consumption rate; instead, the P/O ratio declined. In contrast, the linear relationship between the ATP synthesis rate and rate pressure product was not altered by the uncoupling agents. These data demonstrate that 1) (31)P NMR magnetization transfer can be utilized to measure uncoupling of oxidative phosphorylation in intact organs, 2) octanoate does not induce excess ATP utilization in the intact heart, and 3) high levels of octanoate induce mitochondrial uncoupling in the intact myocardium; and this may, in part, be the cause of the toxic effects associated with fatty acid exposure. /Octanoate/ It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ... |

|---|---|

CAS No. |

287111-08-4 |

Molecular Formula |

C8H16O2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(813C)octanoic acid |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1+1 |

InChI Key |

WWZKQHOCKIZLMA-OUBTZVSYSA-N |

impurities |

hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) |

Isomeric SMILES |

[13CH3]CCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCC(=O)O |

boiling_point |

463.5 °F at 760 mmHg (NTP, 1992) 239 °C |

Color/Form |

SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD Colorless Oily liquid |

density |

0.91 (USCG, 1999) - Less dense than water; will float 0.910 at 20 °C/4 °C 0.91 |

flash_point |

230 °F (NTP, 1992) 270 °F 130 °C (open cup) 270 °F. |

melting_point |

61 to 62 °F (NTP, 1992) 16.5 °C |

physical_description |

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue. Liquid; Liquid, Other Solid Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO] Liquid colourless, oily liquid/slight, unpleasant odou |

Related CAS |

15696-43-2 (unspecified lead salt) 16577-52-9 (lithium salt) 18312-04-4 (unspecified zirconium salt) 1912-83-0 (tin(+2) salt) 1984-06-1 (hydrochloride salt) 20195-23-7 (unspecified chromium salt) 20543-04-8 (unspecified copper salt) 2191-10-8 (cadmium salt) 3130-28-7 (iron(+3) salt) 3890-89-9 (copper(+2) salt) 4696-54-2 (barium salt) 4995-91-9 (nickel(+2) salt) 5206-47-3 (zirconium(+4) salt) 557-09-5 (zinc salt) 5972-76-9 (ammonium salt) 6028-57-5 (aluminum salt) 60903-69-7 (La(+3) salt) 6107-56-8 (calcium salt) 6427-90-3 (chromium(+2) salt) 6535-19-9 (unspecified manganese salt) 6535-20-2 (unspecified iron salt) 6700-85-2 (cobalt salt) 67816-08-4 (Ir(+3) salt) 68957-64-2 (Ru(+3) salt) 7319-86-0 (lead(+2) salt) 7435-02-1 (unspecified Ce salt) 764-71-6 (potassium salt) |

solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid Miscible in ethanol, chloroform, acetonitrile In water 789 mg/L at 30 °C 0.789 mg/mL slightly soluble in water; soluble in most organic solvents |

vapor_pressure |

1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992) 0.00371 [mmHg] VP: 1 MM HG AT 78.0 °C 3.71X10-3 mm Hg at 25 °C |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies of 813c Octanoic Acid for Research Applications

Chemical and Biotechnological Strategies for Carbon-13 Labeling of Octanoic Acid

The incorporation of ¹³C into the octanoic acid molecule can be achieved through both traditional organic synthesis and modern biotechnological processes. Each approach offers distinct advantages regarding labeling patterns, yield, and scalability.

Chemical Synthesis: Chemical methods provide precise control over the location of the isotopic label. One prominent method is the hydrocarboxylation of 1-heptene (B165124) using carbon monoxide enriched with ¹³C (¹³CO). researchgate.net This reaction, often catalyzed by a palladium complex such as PdCl₂(PPh₃)₂, is highly effective for introducing a ¹³C atom specifically at the carboxyl (C-1) position of the octanoic acid molecule. researchgate.net Another established chemical route involves the use of barium carbonate labeled with carbon-13 (Ba¹³CO₃) as the starting material for synthesizing fatty acids, including octanoic-1-¹³C acid, with reported yields exceeding 90%.

Biotechnological Production: Biotechnological strategies leverage the natural metabolic pathways of microorganisms to produce labeled fatty acids. This is typically achieved by cultivating the microorganism in a medium where the primary carbon source is enriched with ¹³C. nih.govresearchgate.net

Microalgae: Phototrophic microalgae, such as Phaeodactylum tricornutum, can be grown in photobioreactors where labeled ¹³CO₂ is supplied as the sole carbon source. researchgate.netresearchgate.net This method can produce highly enriched biomass, with analysis showing that over 90-96% of the carbon in the resulting fatty acids is ¹³C. researchgate.netresearchgate.net

Fungi and Yeast: Certain fungi, like Mortierella alpina, are capable of producing polyunsaturated fatty acids when grown on a substrate of ¹³C-labeled glucose. nih.gov Similarly, engineered strains of the yeast Saccharomyces cerevisiae have been developed to produce octanoic acid by harnessing the native pyruvate (B1213749) dehydrogenase bypass and supplying ¹³C-glucose. nih.gov The choice of the labeled precursor in these systems can influence the final labeling pattern. nih.gov

Considerations for Achieving High Isotopic Purity and Enrichment in Research-Grade (813C)Octanoic Acid

Achieving high isotopic purity and enrichment is paramount for the utility of ¹³C-labeled compounds in research. Isotopic enrichment refers to the percentage of ¹³C atoms relative to the total carbon atoms in the molecule, while isotopic purity refers to the proportion of molecules that contain the desired isotopic label.

The high cost of ¹³C-enriched starting materials makes efficient synthesis and purification essential. nih.govnih.gov Industrial separation of isotopes is complex and energy-intensive because isotopes have very similar physical properties. nih.gov During chemical synthesis, such as the hydrocarboxylation of 1-heptene, achieving high isotopic purity (e.g., 98.3%) is possible only by rigorously excluding any unlabeled compounds that could decompose and introduce unlabeled carbon monoxide into the reaction. researchgate.net

In biotechnological systems, a high degree of enrichment is accomplished through the continuous supply of the labeled substrate during cultivation. researchgate.net For example, growing microalgae with ¹³CO₂ or fungi with ¹³C-glucose has been shown to yield fatty acids where the ¹³C enrichment is greater than 96 atom %. researchgate.netresearchgate.net The final purity of the labeled octanoic acid is confirmed using advanced analytical techniques. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for quantifying the isotopic enrichment and ensuring the chemical purity of the final product. researchgate.netselcia.com

Table 1: Reported Isotopic Enrichment Levels for ¹³C-Octanoic Acid This is an interactive table. Select a production method to see the corresponding enrichment details.

Design and Characterization of Specific 13C Labeling Patterns and Isotopologues of Octanoic Acid

The specific placement of ¹³C atoms within the octanoic acid molecule defines its isotopologue and is determined by the synthetic strategy. This allows for the design of tracers tailored for specific research questions.

Design of Labeling Patterns:

Positional Labeling: Chemical synthesis offers precise control. For instance, the hydrocarboxylation of 1-heptene with ¹³CO specifically labels the C-1 position, yielding octanoic-1-¹³C acid. researchgate.net

Uniform Labeling: Biotechnological methods using a uniformly labeled substrate, such as [U-¹³C]glucose, can lead to the production of uniformly labeled fatty acids (e.g., octanoic acid-¹³C₈), where all eight carbon atoms are ¹³C. nih.govsigmaaldrich.com

Random/Mixed Labeling: When microorganisms are fed precursors like [1-¹³C]glucose, the ¹³C atoms can be distributed randomly throughout the fatty acid chain via two-carbon unit additions during biosynthesis, resulting in a mixture of molecules containing varying numbers of labeled carbons. nih.gov

Localized Labeling: Feeding a fungus a precursor like methyl [1-¹³C]stearate can result in a highly localized ¹³C atom in the elongated fatty acid product. nih.gov

Characterization of Isotopologues: The structural identity and isotopic distribution of the synthesized molecules are confirmed through rigorous analytical methods. Mass spectrometry (MS) is used to determine the molecular weight and confirm the number of ¹³C atoms per molecule (mass shift). Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is indispensable for determining the exact position of the ¹³C labels within the carbon skeleton by analyzing the chemical shifts and coupling constants.

A variety of ¹³C-labeled octanoic acid isotopologues are commercially available for research, each with a specific labeling pattern designed for different experimental needs.

Table 2: Examples of Commercially Available ¹³C Isotopologues of Octanoic Acid This is an interactive table. You can sort the data by clicking on the column headers.

Advanced Analytical Techniques for the Precise Quantification of 813c Octanoic Acid and Its Metabolites

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Compound-Specific Isotopic Analysis

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique that provides highly precise measurements of the isotopic composition of individual compounds in a complex mixture. chiron.no It is particularly valuable for tracing the metabolic pathways of ¹³C-labeled substrates like (813C)octanoic acid. nih.govthermofisher.com

Fundamental Principles of GC-IRMS in the Determination of ¹³C Enrichment

The core principle of GC-IRMS involves the separation of compounds by gas chromatography, followed by their combustion into simple gases (like CO₂), and finally, the precise measurement of the isotopic ratios (e.g., ¹³C/¹²C) of these gases by an isotope ratio mass spectrometer. nih.goviaea.org

The process begins with the injection of a sample into the gas chromatograph, where individual compounds are separated based on their volatility and interaction with the stationary phase of the GC column. As each separated compound elutes from the GC, it is directed into a combustion reactor. This reactor typically contains an oxidizing agent (like copper oxide) at a high temperature (around 1000 °C), which quantitatively converts the organic compound into carbon dioxide (CO₂) and water. ucdavis.edu The water is subsequently removed by a drying system, often a Nafion™ membrane. ucdavis.edu

The purified CO₂ gas is then introduced into the ion source of the isotope ratio mass spectrometer. Here, the CO₂ molecules are ionized, typically by electron ionization. The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio (m/z). For CO₂, the primary ions of interest are those with m/z 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O). oiv.int The IRMS is equipped with multiple collectors (Faraday cups) to simultaneously measure the ion currents of these different isotopic species. oiv.intfmach.it

The ¹³C enrichment is reported using the delta (δ) notation in parts per thousand (‰) relative to an international standard, Vienna Pee Dee Belemnite (V-PDB). nih.govdshs-koeln.de The formula for calculating δ¹³C is:

δ¹³C (‰) = [(R_sample / R_standard) - 1] * 1000

Where R_sample is the ¹³C/¹²C ratio of the sample and R_standard is the ¹³C/¹²C ratio of the V-PDB standard. nih.govoiv.int This high-precision measurement allows for the detection of even small variations in isotopic enrichment resulting from the metabolism of this compound. nih.gov

Methodological Optimizations for Fatty Acid Derivatization and High-Resolution Chromatographic Separation

To ensure accurate GC-IRMS analysis of fatty acids like octanoic acid, several methodological optimizations are crucial. These focus on preparing the fatty acids for gas chromatography and achieving excellent separation of the compounds of interest.

Fatty Acid Derivatization: Fatty acids are not sufficiently volatile for direct GC analysis and must be converted into more volatile and less polar derivatives. sciforschenonline.org This derivatization step is critical and must be quantitative to avoid isotopic fractionation. researchgate.net

A common and effective method is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs). ucdavis.eduthermofisher.com This is often achieved through esterification using reagents like methanolic HCl or BF₃/methanol. nih.gov Another approach involves the synthesis of fatty acid amides, such as dimethylamides, which are more hydrolytically stable than methyl esters. nih.govnih.gov For enhanced sensitivity, especially when coupling with other mass spectrometry techniques, derivatization with pentafluorobenzyl (PFB) bromide is used. mdpi.comnih.govjianhaidulab.com

Table 1: Common Derivatization Reagents for Fatty Acid Analysis

| Derivatization Reagent | Derivative Formed | Key Advantages |

| Methanolic HCl / BF₃-Methanol | Fatty Acid Methyl Ester (FAME) | Widely used, good volatility. thermofisher.comnih.gov |

| Dimethylamine/Deoxo-Fluor | Fatty Acid Dimethylamide | Mild, efficient, selective for free fatty acids. nih.govnih.gov |

| Pentafluorobenzyl (PFB) Bromide | Pentafluorobenzyl Ester | Enhances electron affinity for sensitive detection in NCI-MS. mdpi.comnih.gov |

High-Resolution Chromatographic Separation: Achieving baseline separation of all fatty acids and their metabolites is essential for accurate compound-specific isotope analysis. lipidmaps.orgnih.gov Co-elution of peaks can lead to inaccurate isotope ratio measurements. researchgate.netroyalsocietypublishing.org

The choice of the GC capillary column is critical. For general fatty acid analysis, columns with a variety of stationary phases are available. nih.gov Nonpolar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., ZB-1 or DB-5ms), provide excellent separation for a wide range of fatty acids. ucdavis.edulipidmaps.org For more complex mixtures, especially those containing isomers, highly polar columns like those with a high percentage of cyanopropyl polysilphenylene-siloxane (e.g., TR-FAME) are recommended. ucdavis.eduthermofisher.commdpi.com

Careful optimization of the GC oven temperature program is also necessary to achieve full resolution. lipidmaps.org This typically involves a linear temperature ramp to separate compounds over a wide range of boiling points. lipidmaps.org

Table 2: Example GC Column Types for Fatty Acid Separation

| Column Type | Stationary Phase | Application |

| Nonpolar (e.g., DB-5ms) | Dimethylpolysiloxane | General analysis of soils or oils. ucdavis.edu |

| Highly Polar (e.g., TR-FAME) | Cyanopropyl polysilphenylene-siloxane | Separation of complex mixtures, including animal tissues and marine samples. ucdavis.edumdpi.com |

Advanced Data Processing and Rigorous Interpretation of Isotopic Ratio Measurements

The raw data from a GC-IRMS analysis consists of ion current chromatograms for the different masses. Advanced data processing is required to convert this raw data into accurate δ¹³C values for each compound. nih.gov This process involves several key steps:

Peak Integration: The first step is to accurately define and integrate the peaks corresponding to each compound in the chromatograms.

Isotope Ratio Calculation: The software calculates the ratio of the integrated peak areas for the different isotopes (e.g., area of m/z 45 / area of m/z 44).

Correction for Instrumental Effects: Various corrections are applied to account for factors like the contribution of ¹⁷O to the m/z 45 signal and any instrumental drift.

Calibration: The measured isotope ratios are calibrated against working reference standards that have been previously calibrated against the international V-PDB standard. nih.govdshs-koeln.de

Rigorous interpretation of the resulting δ¹³C values is essential. When studying the metabolism of this compound, an increase in the δ¹³C value of a downstream metabolite indicates that it has incorporated carbon from the labeled octanoic acid. The magnitude of this enrichment can be used to quantify the flux through specific metabolic pathways. royalsocietypublishing.org However, it is important to consider potential isotopic fractionation effects, where enzymatic reactions can slightly alter the isotopic ratio, and to account for the natural ¹³C abundance in the biological system. royalsocietypublishing.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in ¹³C-Labeled Metabolite Profiling

While GC-IRMS provides the highest precision for isotope ratio measurements, conventional Gas Chromatography-Mass Spectrometry (GC-MS) is a more widely available and versatile tool for identifying and quantifying ¹³C-labeled metabolites. mdpi.comnih.govnih.gov It allows for the determination of the mass isotopomer distribution (MID), which reveals the number of ¹³C atoms incorporated into each metabolite molecule. mdpi.com

Application of Negative Ion Chemical Ionisation GC-MS (NCI-GC-MS) for Unfragmented Molecular Ion Detection of Labeled Fatty Acids

A significant challenge in GC-MS analysis of fatty acids using standard electron ionization (EI) is the extensive fragmentation of the molecule, which can reduce the abundance of the molecular ion and complicate the analysis of isotopic enrichment. lipidmaps.orgmdpi.com Negative Ion Chemical Ionization (NCI) is a "soft" ionization technique that overcomes this limitation. lipidmaps.orgnih.gov

In NCI-GC-MS, a reagent gas like methane (B114726) is introduced into the ion source. mdpi.com This creates a plasma of low-energy electrons. When a derivatized fatty acid, particularly a pentafluorobenzyl (PFB) ester, passes through this plasma, it captures an electron. mdpi.comjianhaidulab.com This process is highly efficient due to the high electron affinity of the PFB group. mdpi.com The resulting negative ion is often unstable and undergoes dissociative electron capture, where the PFB group is lost, leaving an unfragmented carboxylate anion ([M-H]⁻) of the fatty acid. mdpi.com

This technique offers several advantages for analyzing ¹³C-labeled fatty acids:

High Sensitivity: NCI is an extremely sensitive technique, with detection limits in the femtogram range. nih.gov This is several orders of magnitude more sensitive than positive ion chemical ionization methods. nih.gov

Unfragmented Molecular Ion: The generation of a stable, unfragmented carboxylate anion allows for the clear determination of the full isotopologue distribution of the fatty acid without interference from fragment ions. mdpi.comresearchgate.net

High Selectivity: The high selectivity of GC separation combined with the specific ionization of NCI allows for the accurate measurement of isotope spectra even for co-eluting compounds. mdpi.com

Quantitative Methodologies for ¹³C Isotope Incorporation Assessment via Mass Spectrometry

The primary goal in quantitative ¹³C-labeled metabolite profiling is to determine the extent of ¹³C incorporation into various metabolites. This is achieved by analyzing the mass isotopomer distribution (MID) of each compound. The MID is the relative abundance of all the isotopic variants (isotopologues) of a molecule.

The process typically involves the following steps:

Data Acquisition: Mass spectra are acquired across the chromatographic peak of each metabolite of interest. This can be done in full scan mode or by selected ion monitoring (SIM) for increased sensitivity. lipidmaps.org

Correction for Natural Isotope Abundance: The raw mass spectra contain contributions from the natural abundance of isotopes (¹³C, ¹⁵N, ¹⁸O, etc.) in both the metabolite itself and any derivatizing agents. nih.gov This natural abundance must be mathematically corrected to determine the true enrichment from the ¹³C-labeled tracer. nih.gov

Calculation of Isotope Incorporation: After correction, the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.) is calculated. This distribution directly reflects the incorporation of ¹³C atoms from the labeled precursor. For example, the M+8 isotopologue of a metabolite derived from (8¹³C)octanoic acid would indicate the incorporation of the entire carbon skeleton of the octanoic acid.

Stable isotope dilution is a common quantitative approach where a known amount of a stable isotope-labeled internal standard (e.g., a deuterated analog) is added to the sample. lipidmaps.orgnih.gov This allows for accurate quantification by comparing the signal of the target analyte to that of the internal standard, compensating for any sample loss during preparation and analysis. lipidmaps.orgnih.gov Various software tools, such as DExSI, have been developed to automate the process of peak identification, quantitation of mass isotopologues, and correction for natural isotope abundance. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Analysis in Metabolic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed analysis of ¹³C-labeled compounds, providing unique insights into the positional enrichment of isotopes within molecules. When using ¹³C-labeled octanoic acid as a metabolic tracer, ¹³C NMR allows researchers to follow the fate of the labeled carbon atoms as they are incorporated into various downstream metabolites. This capability is crucial for elucidating complex metabolic pathways and quantifying fluxes through specific reactions.

The chemical environment of each carbon atom in a molecule determines its specific resonance frequency (chemical shift) in a ¹³C NMR spectrum. mdpi.com This allows for the unambiguous assignment of signals to individual carbon positions within octanoic acid and its metabolic products. chemicalbook.com When a ¹³C-labeled substrate is metabolized, the resulting intermediates and final products will show enhanced signals at the carbon positions that have incorporated the ¹³C isotope. The intensity of these signals is proportional to the level of ¹³C enrichment at that specific site, enabling quantitative analysis. uc.pt

Research utilizing ¹³C-labeled fatty acids has demonstrated the utility of NMR for tracking metabolic routes. For instance, studies on Pseudomonas putida used [1-¹³C]acetate to trace de novo fatty acid biosynthesis, revealing specific ¹³C labeling patterns in the resulting polyhydroxyalkanoates (PHAs). asm.org The analysis showed an enrichment of odd-numbered carbon atoms, confirming the pathway of synthesis. asm.org Similarly, experiments with [1-¹³C]decanoate confirmed the link between beta-oxidation and PHA formation by analyzing the distinct labeling patterns in the polymer's monomers. asm.org

A study assessing octanoate (B1194180) oxidation in various rat tissues utilized [2,4,6,8-¹³C₄]octanoate and ¹³C NMR spectroscopy. nih.gov By analyzing the ¹³C enrichment in the C4, C3, and C2 positions of glutamate, which is derived from the TCA cycle intermediate α-ketoglutarate, researchers could determine the fractional contribution of the labeled octanoic acid to the acetyl-CoA pool in different tissues. nih.gov This approach provides a direct measure of tissue-specific fatty acid oxidation. Another study incubated Naegleria gruberi with [1,2,3,4-¹³C]-octanoic acid and used NMR to confirm its degradation, observing a decrease in the signal intensity of the labeled carbon peaks over time. researchgate.net

The precision of NMR in determining site-specific isotope ratios (positional isotopomers) makes it invaluable for distinguishing between different metabolic pathways that may produce the same metabolite. researchgate.net For example, the pattern of ¹³C enrichment in glucose synthesized via gluconeogenesis can reveal the relative contributions of different precursors that entered the TCA cycle. pnas.org While direct ¹³C NMR can suffer from lower sensitivity compared to mass spectrometry, techniques like uniform ¹³C-isotope labeling of organisms or cell cultures can significantly enhance signal intensity, enabling high-resolution 2D NMR experiments on intact cells or organisms. nih.gov

Table 1: Research Findings on NMR Analysis of ¹³C-Labeled Fatty Acid Metabolism

| Labeled Substrate | Organism/System | Key Findings | Reference |

| [2,4,6,8-¹³C₄]Octanoate | Intact Rat (Heart, Liver, Skeletal Muscle) | Quantified the fractional contribution of octanoate to the acetyl-CoA pool in different tissues. Oxidation correlated with the oxidative capacity of the tissue. | nih.gov |

| [1,2,3,4-¹³C]Octanoic Acid | Naegleria gruberi | NMR analysis confirmed the consumption of octanoic acid by the amoeba, as shown by the degradation of the labeled substrate. | researchgate.net |

| [1-¹³C]Acetate | Pseudomonas putida KT2442 | Revealed specific ¹³C enrichment patterns in polyhydroxyalkanoates (PHAs), confirming their formation via de novo fatty acid biosynthesis. | asm.org |

| [1-¹³C]Decanoate | Pseudomonas putida KT2442 | Confirmed the relationship between beta-oxidation and PHA synthesis by analyzing the labeling pattern in PHA monomers. | asm.org |

| Uniform ¹³C-Isotope Labeling | Caenorhabditis elegans | High-resolution 2D NMR on live worms permitted the analysis of lipid storage and identified differences in fatty acid unsaturation between wild-type and mutant strains. | nih.gov |

Emerging Analytical Approaches for High-Throughput and Spatially Resolved (¹³C)Octanoic Acid Tracing

While traditional metabolic tracing provides valuable data from bulk samples, recent advances in analytical technology are enabling the study of metabolic processes with unprecedented throughput and spatial resolution. These emerging methods are critical for understanding metabolic heterogeneity within cell populations and tissues, a crucial aspect that is often missed in conventional analyses.

High-Throughput Approaches: The demand for analyzing numerous samples in metabolic studies, such as in drug screening or systems biology, has driven the development of high-throughput methods. One such approach leverages ¹H NMR for the rapid, indirect quantification of ¹³C-labeled metabolites. nih.gov This method overcomes the low sensitivity and long acquisition times of direct ¹³C NMR by measuring the effect of ¹³C incorporation on the attached ¹H signals. It is quantitative, fast, and can be applied to a wide range of samples, including cell lines and ex vivo tumor extracts, to measure isotopic flux. nih.gov 13C Metabolic Flux Analysis (¹³C-MFA) is another powerful technique that uses isotopically labeled substrates to map carbon flow through metabolic networks. nsf.govsci-hub.se The integration of ¹³C-MFA with high-throughput mini-bioreactor systems allows for the parallel study of multiple conditions and tracers, accelerating the characterization of cellular metabolism. nsf.gov

Spatially Resolved Approaches: Understanding where metabolic processes occur within a tissue or even a single cell is a major frontier in metabolism research. Mass Spectrometry Imaging (MSI) has emerged as a key technology for visualizing the distribution of molecules, including ¹³C-labeled metabolites, directly in tissue sections. researchgate.net By coupling stable isotope infusions with MSI (a strategy termed iso-imaging), researchers can quantitatively assess region-specific metabolism. researchgate.net This has been used to visualize distinct metabolic fluxes, such as glycolysis and gluconeogenesis, in different regions of the kidney and to map substrate usage in the brain. researchgate.net

A particularly innovative method is ¹³C-SpaceM, which combines stable isotope tracing with MALDI-imaging mass spectrometry to achieve spatial single-cell isotope tracing. nih.govbiorxiv.orgbiorxiv.orgbiorxiv.org This technique can detect ¹³C label incorporation into specific fatty acids within individual cells in a spatially resolved manner. nih.gov For example, ¹³C-SpaceM was used to reveal single-cell heterogeneity in de novo lipogenesis in cancer cell models, uncovering variations hidden in bulk analysis. biorxiv.orgbiorxiv.org The workflow quantifies isotopologues of fatty acids released from lipids, and by registering the mass spectra with microscopic images, it can assign metabolic information to single cells. nih.govbiorxiv.org This provides unprecedented insight into how cells adapt their metabolism to the local microenvironment. biorxiv.org The ability to analyze isotopically labeled lipids in situ is also being applied to plant biology to investigate spatial aspects of metabolic flux during development. acs.orgnsf.gov

These advanced techniques are transforming the study of fatty acid metabolism. By applying high-throughput and spatially resolved tracing of substrates like (¹³C)octanoic acid, researchers can now generate highly detailed maps of metabolic activity, providing a more complete picture of cellular function in both health and disease.

Table 2: Emerging Analytical Techniques for ¹³C-Tracer Analysis

| Technique | Principle | Key Application/Advantage | Reference |

| High-Throughput ¹H NMR | Indirectly quantifies ¹³C incorporation by measuring changes in attached ¹H signals. | Rapid and sensitive analysis of isotopic flux in multiple samples; suitable for cell lines and tissue extracts. | nih.gov |

| ¹³C Metabolic Flux Analysis (¹³C-MFA) | Uses ¹³C labeling data and computational modeling to quantify intracellular reaction rates (fluxes). | Provides a comprehensive, quantitative map of carbon flow through metabolic networks. | nsf.govsci-hub.semdpi.com |

| Isotope Tracing-Mass Spectrometry Imaging (iso-imaging) | Combines stable isotope infusion with MSI (e.g., MALDI) to visualize and quantify labeled metabolites in tissue sections. | Spatially resolves metabolic activity, revealing regional differences in metabolic pathways within tissues. | researchgate.netacs.org |

| ¹³C-SpaceM | A single-cell method using MALDI-MSI to detect ¹³C label incorporation into lipids in a spatially resolved manner. | Reveals metabolic heterogeneity at the single-cell level; provides insight into fatty acid synthesis and uptake in individual cells. | nih.govbiorxiv.orgbiorxiv.orgbiorxiv.org |

Applications of 813c Octanoic Acid in Mechanistic Investigations of Metabolic Pathways and Fluxes

Elucidation of Fatty Acid Metabolism and Turnover Kinetics

The use of (8¹³C)octanoic acid as a tracer has significantly advanced the understanding of how fatty acids are processed, broken down, and synthesized within biological systems. Its defined structure and metabolic fate allow researchers to quantify the kinetics of these fundamental processes.

Pathways of Beta-Oxidation and Lipid Catabolism Utilizing (8¹³C)Octanoic Acid Tracers

Beta-oxidation is the primary catabolic pathway for fatty acids. libretexts.org (8¹³C)Octanoic acid serves as an excellent substrate for tracing this process. Once it enters the cell, it is activated to its acyl-CoA derivative, octanoyl-CoA. nih.gov This molecule then enters the mitochondrial matrix to undergo sequential rounds of beta-oxidation. nih.gov Each cycle cleaves a two-carbon unit in the form of acetyl-CoA. libretexts.org For octanoic acid, this process yields four molecules of acetyl-CoA. uu.nl

By using ¹³C-labeled octanoic acid, researchers can follow the labeled carbon atoms as they are incorporated into acetyl-CoA and subsequently enter other metabolic pathways, such as the tricarboxylic acid (TCA) cycle. uu.nl This allows for the direct measurement of the rate of fatty acid oxidation. For instance, studies in human-induced pluripotent stem cell-derived (iPSC) astrocytes using [U-¹³C]-C8:0 have demonstrated its utility in elucidating the metabolic network underlying β-oxidation and ketogenesis. nih.gov The appearance of ¹³C-labeled ketone bodies, such as β-hydroxybutyrate and acetoacetate (B1235776), provides a direct readout of MCFA catabolism. nih.gov

Research on De Novo Lipogenesis, Fatty Acid Elongation, and Desaturation Processes

While octanoic acid is primarily a catabolic substrate, the labeled acetyl-CoA derived from its oxidation can be used to trace the reverse process of de novo lipogenesis (DNL), where fatty acids are synthesized from non-lipid precursors. nih.govmdpi.com DNL is a key metabolic pathway that converts excess carbohydrates into fatty acids for storage. mdpi.com The primary product of DNL is the 16-carbon saturated fatty acid, palmitic acid, which can be further elongated and desaturated to produce other fatty acid species. nih.govplos.org

Tracer studies using ¹³C-labeled substrates can quantify the contribution of different precursors to the DNL pathway. nih.gov Although octanoic acid itself is not a direct precursor for elongation in the same way as palmitate, the ¹³C-acetyl-CoA generated from its breakdown can be incorporated into newly synthesized fatty acids. This allows researchers to assess the flux through the DNL pathway and subsequent modification processes. The enzymes responsible for elongation (ELOVLs) and desaturation (FADS) create a variety of fatty acids necessary for cellular functions. nih.govfrontiersin.org Studies have shown a tight coupling between DNL and the subsequent elongation and desaturation steps to produce a range of fatty acids required for normal cell maturation. nih.gov

In Vivo Tracer Kinetic Models for Octanoic Acid Metabolism in Mammalian Systems (excluding clinical human trials), Animal Models, and Microorganisms

In vivo tracer studies with (8¹³C)octanoic acid are crucial for understanding metabolic dynamics in a whole-organism context. In animal models, such as mice and rats, ¹³C-octanoic acid breath tests have been adapted to measure the rate of solid gastric emptying and subsequent metabolism. jove.com After ingestion of a test meal containing the tracer, the (8¹³C)octanoic acid is absorbed in the duodenum, metabolized in the liver, and the labeled carbon is eventually exhaled as ¹³CO₂. jove.com The rate of ¹³CO₂ appearance in the breath provides a non-invasive measure of the rate of octanoic acid absorption and oxidation.

Kinetic models are used to analyze the data from these tracer studies. For example, two-compartment models have been successfully applied to describe the kinetics of fatty acid tracers in isolated perfused rat livers, allowing for the estimation of tracer distribution volumes which correlate with fatty acid oxidation rates. snmjournals.orgsnmjournals.org These models account for the tracer's movement between blood, tissue, and its metabolic conversion. snmjournals.org Such studies in animal models have been instrumental in assessing hepatic fatty acid oxidation in conditions like nonalcoholic fatty liver disease (NAFLD). biorxiv.org In microorganisms like Saccharomyces cerevisiae, engineering strategies to improve the production of octanoic acid have been investigated, highlighting its importance as a platform chemical. nih.gov

Tracing of Carbon Flow and Substrate Utilization in Biological Systems

Beyond its role in tracking fatty acid-specific pathways, (8¹³C)octanoic acid is a powerful tool for mapping the flow of carbon through the central metabolic network and understanding how different fuel sources are integrated.

Contribution of Octanoic Acid to Central Carbon Metabolism and Key Metabolic Hubs

Central carbon metabolism comprises the interconnected pathways of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle, which are fundamental for energy production and biosynthesis. genome.jpbiotree.cnnih.gov The acetyl-CoA generated from the beta-oxidation of (8¹³C)octanoic acid serves as a major entry point for these labeled carbons into the central metabolic network. uu.nl

The ¹³C-labeled acetyl-CoA combines with oxaloacetate to form citrate, initiating the TCA cycle. uu.nl By tracking the distribution of the ¹³C label among the various TCA cycle intermediates, researchers can quantify the contribution of octanoic acid to the oxidative energy metabolism of the cell. nih.gov This is particularly relevant in tissues with high energy demands, like the heart, and in specific cell types, such as astrocytes, where medium-chain fatty acids can serve as important alternative energy substrates. nih.govuio.no Studies have shown that substrates like octanoic acid can enter central TCA metabolism and support cell growth. uio.no

Analysis of Intermediary Metabolism and Anaplerotic Fluxes Using (8¹³C)Octanoic Acid

Intermediary metabolism refers to the intracellular processes that convert nutrients into cellular components. sajaa.co.za The TCA cycle is a critical part of this, but its intermediates can be withdrawn for biosynthetic purposes (cataplerosis). wikipedia.org To maintain the cycle's function, these intermediates must be replenished through anaplerotic reactions. wikipedia.orgnih.gov

Using (8¹³C)octanoic acid, scientists can investigate these anaplerotic and cataplerotic fluxes. While the oxidation of even-chain fatty acids like octanoic acid only provides acetyl-CoA, which is not itself anaplerotic, its metabolism profoundly influences anaplerosis from other sources. uu.nl For instance, stable isotope tracing studies have demonstrated that supplementation with octanoate (B1194180) can decrease the contribution of glucose-derived carbon and increase the influx of glutamine-derived carbon into the TCA cycle. uu.nl This indicates a complex interplay between different substrate utilization pathways. By measuring the ¹³C-labeling patterns in TCA cycle intermediates and related amino acids, researchers can model and quantify these crucial fluxes, providing insight into the metabolic flexibility of cells under various conditions. uu.nlnih.gov

Table of Research Findings Using (8¹³C)Octanoic Acid Tracers

| Research Area | Model System | Key Finding | Reference |

|---|---|---|---|

| Beta-Oxidation | Human iPSC-derived Astrocytes | [U-13C]-C8:0 treatment led to higher secretion rates of β-hydroxybutyrate (βHB) and acetoacetate (AcAc) compared to C10:0, indicating distinct ketogenic properties. | nih.gov |

| Gastric Emptying & Metabolism | Diabetic Mice | A 13C-octanoic acid breath test was established as a valuable, repeatable method to measure solid gastric emptying and in vivo metabolism. | jove.com |

| Anaplerosis & TCA Cycle | HEK293T Cells | Octanoate contributes carbon to the TCA cycle, decreases glucose-derived carbon influx, and increases glutamine-derived carbon influx, demonstrating direct anaplerosis and substrate interplay. | uu.nl |

| Hepatic Fatty Acid Oxidation | Perfused Rat Liver | Kinetic models using fatty acid tracers showed that tracer distribution volumes correlated strongly with the fractional palmitate oxidation rate under different oxygen conditions. | snmjournals.orgsnmjournals.org |

Investigation of Metabolic Compartmentation and Channeling Effects

The use of stable isotope tracers like (8¹³C)octanoic acid is fundamental to understanding the spatial organization of metabolism within cells, known as metabolic compartmentation. nih.gov By tracing the journey of the ¹³C label from octanoic acid through various metabolic products, researchers can infer the location of specific metabolic activities.

For instance, studies on brain metabolism using uniformly labeled [U-¹³C]C8:0 have shown that its metabolism is particularly prominent in astrocytes, leading to the production of ¹³C-enriched glutamine. nih.gov This suggests that the initial breakdown of octanoic acid primarily occurs within this specific cell type, highlighting a clear compartmentation of medium-chain fatty acid (MCFA) metabolism in the brain. nih.gov

Further investigations in human-induced pluripotent stem cell-derived (iPSC) astrocytes have provided evidence for the cellular compartmentalization of ketone body production. When these cells were incubated with [U-¹³C]C8:0, the resulting flux analysis indicated that different metabolic pathways might be operating in distinct cellular compartments. The detection of both fully labeled and unlabeled fractions of metabolic intermediates, such as hexanoic acid, in different cellular spaces (intracellular vs. extracellular) points towards a complex subcellular organization of β-oxidation. Such studies are crucial for understanding how cells coordinate metabolic fluxes between different organelles like mitochondria and the cytosol.

Insights into Specific Lipid Biochemical Processes in Model Organisms.campro-webshop.euontosight.ai

(8¹³C)Octanoic acid serves as a powerful tool for gaining detailed insights into lipid biochemistry in various model organisms, from microbes to mammalian cells. Its traceable ¹³C label allows for precise measurement of metabolic fluxes and pathway activities. nih.gov

Characterization of Lipid Synthesis Pathways in Microalgae and Other Microbial Systems.ontosight.ai

In microbial systems, (8¹³C)octanoic acid is instrumental in metabolic flux analysis (MFA) to quantify intracellular reaction rates. In Escherichia coli, ¹³C-MFA studies have been used to understand the metabolic response to octanoic acid stress, a condition relevant for the microbial production of chemicals. nih.govvanderbilt.edu When E. coli is subjected to octanoic acid stress, significant alterations in its central carbon metabolism are observed. nih.gov

| Metabolic Pathway | Observed Change in Carbon Flux |

|---|---|

| Tricarboxylic Acid (TCA) Cycle | Reduced |

| CO₂ Production | Reduced |

| Pyruvate (B1213749) Dehydrogenase Pathway | Reduced |

| Pyruvate Oxidative Pathway | Increased |

| Extracellular Acetate (B1210297) Production | Increased |

These findings, derived from tracing ¹³C-labeled glucose in the presence of octanoic acid, help identify metabolic bottlenecks and guide genetic engineering strategies to improve the production of valuable compounds like octanoic acid itself. vanderbilt.eduresearchgate.net For example, based on the observation of increased acetate production, researchers proposed diverting carbon flux away from this pathway to enhance product yield. vanderbilt.edu

In other bacteria, such as Pseudomonas putida U, octanoic acid serves as a carbon source for accumulating poly-3-hydroxyoctanoate (PHA), a type of bioplastic. oup.com Studies have characterized the transport system for octanoic acid uptake, finding it to be a modulated process that the bacteria adjusts based on the external concentration of the fatty acid. oup.com

Research on microalgae has revealed that the enzyme Fatty Acid Photodecarboxylase (FAP) is highly effective at converting octanoic acid into n-heptane, a component of gasoline. cite-des-energies.fr This enzyme, found in microalgae, was observed to convert octanoic acid four times faster than the previously identified most efficient substrate, hexadecanoic acid (C16). cite-des-energies.fr This discovery opens avenues for using microalgal systems for biofuel production.

Role of (8¹³C)Octanoic Acid in Investigating Lipid Remodeling and Signaling Cascades

Lipid remodeling, the process by which cells alter the composition of their lipid membranes and stores, is crucial for adapting to environmental changes. cje.net.cn While direct studies using (8¹³C)octanoic acid for global lipid remodeling are emerging, the principles of stable isotope tracing are well-established for this purpose. ckisotopes.comnih.gov By introducing a ¹³C-labeled fatty acid like octanoic acid into a biological system, scientists can track its incorporation into various complex lipids, such as triglycerides and phospholipids, and its subsequent mobilization and modification. ckisotopes.comisotope.com

This approach allows for the dynamic measurement of lipid synthesis and turnover, providing much more information than static measurements of lipid concentrations. researchgate.net For example, in mice, stable isotope tracers can reveal acute effects of a drug on the synthesis of newly formed cholesteryl esters, even when the total level of these esters remains unchanged over the experimental timeframe. ckisotopes.com This ability to distinguish dynamic changes from steady-state levels is a key advantage of using tracers like (8¹³C)octanoic acid. ckisotopes.com

Comparative Metabolic Studies Employing (8¹³C)Octanoic Acid Across Diverse Biological Contexts

A significant application of (8¹³C)octanoic acid is in comparative studies to understand how the metabolism of this MCFA differs from others and how it is processed in different cell types or disease states.

For instance, comparative metabolomics in human iPSC-derived astrocytes revealed distinct metabolic fates for octanoic acid (C8) and decanoic acid (C10). While both are ketogenic, the study using [U-¹³C]C8:0 and [U-¹³C]C10:0 showed higher production rates of ketone bodies (β-hydroxybutyrate and acetoacetate) from C8 compared to C10. Flux analysis suggested different underlying β-oxidation pathways for the two MCFAs.

| Metabolic Feature | [U-¹³C]Octanoic Acid (C8:0) | [U-¹³C]Decanoic Acid (C10:0) |

|---|---|---|

| Extracellular β-hydroxybutyrate (βHB) Concentration | Higher | Lower |

| Extracellular Acetoacetate (AcAc) Concentration | Higher | Lower |

| Secretion Rate of Ketone Bodies | Faster | Slower |

| Contribution from Unlabeled Sources for Elongation | Less significant | Important contribution to elongation |

Similarly, a study on U87MG glioblastoma cells found that C8 and C10 have markedly different effects on cell metabolism. While C8 tended to increase the production of ketone bodies, C10 stimulated fatty acid synthesis. nih.gov This highlights how two closely related MCFAs can be shunted into distinct metabolic pathways—mitochondrial metabolism for C8 versus cytosolic pathways for C10—within the same cancer cell line. These findings are critical for understanding the potential therapeutic uses of different MCFAs in neurological diseases and cancer.

Theoretical and Computational Frameworks Underpinning 813c Octanoic Acid Research

Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA) with Octanoic Acid as a Tracer

¹³C-MFA is a powerful technique for the detailed quantification of intracellular metabolic fluxes. creative-proteomics.comcortecnet.com The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as (8¹³C)octanoic acid, into a biological system and then measuring the distribution of the ¹³C isotopes in downstream metabolites. creative-proteomics.com This labeling pattern contains information about the relative activities of the metabolic pathways that the tracer molecule has traversed.

When (8¹³C)octanoic acid is used as a tracer, the labeled carbon atoms are incorporated into various metabolites through pathways like β-oxidation. The resulting mass isotopomer distributions of these metabolites, which are molecules that differ only in the number of isotopic substitutions, are measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This experimental data is then used in conjunction with a stoichiometric model of the metabolic network to estimate the intracellular fluxes. mdpi.com A central assumption in many ¹³C-MFA studies is that the system is at a metabolic and isotopic steady state, meaning the concentrations of metabolites and the isotopic labeling patterns are constant over time. d-nb.info However, methods for non-stationary states also exist. researchgate.net

Rational Design of Isotopic Tracer Experiments for Optimal Observability of Octanoic Acid Metabolism

The design of a ¹³C-MFA experiment is critical for obtaining accurate and precise flux estimations. researchgate.net A key aspect of this design is the selection of the isotopic tracer. nih.gov While glucose-based tracers are commonly used for central carbon metabolism, fatty acid tracers like (8¹³C)octanoic acid are essential for probing fatty acid oxidation and related pathways. cortecnet.comd-nb.info The choice of which carbon atoms to label in the octanoic acid molecule can significantly impact the observability of specific fluxes. A rational approach to tracer experiment design, as opposed to trial-and-error, is crucial for maximizing the information obtained from an experiment. nih.gov

Optimal experimental design (OED) algorithms can be employed to identify the most informative tracer labeling strategy for a given metabolic network and research question. oup.com These algorithms use statistical measures to evaluate how well the fluxes can be determined from the expected labeling data. oup.com For instance, in the context of octanoic acid metabolism, one might want to design an experiment to precisely quantify the flux through β-oxidation versus alternative pathways. OED can help determine if using uniformly labeled [U-¹³C]octanoic acid or a specifically labeled variant would provide better resolution for the fluxes of interest. Parallel labeling experiments, where different tracers are used in separate but identical cultures, can also be a powerful strategy to improve the accuracy and resolution of flux determination across multiple pathways. nih.govd-nb.info

Computational Algorithms for the Estimation of Intracellular Flux Parameters from ¹³C Labeling Data

Once the isotopic labeling data from an experiment using (8¹³C)octanoic acid is collected, computational algorithms are required to estimate the intracellular flux parameters. mdpi.com This is essentially an inverse problem: given the measured labeling patterns of metabolites, the goal is to find the set of fluxes that best explains these measurements.

Two main computational approaches are used for this purpose:

Optimization-based approaches: These methods frame the flux estimation as a non-linear optimization problem. A set of candidate fluxes is iteratively adjusted to minimize the difference between the experimentally measured labeling patterns and the labeling patterns predicted by the metabolic model for that set of fluxes. acs.org

Direct approaches: These methods aim to derive linear constraints on the fluxes from the labeling data, which can then be solved without resorting to non-linear optimization techniques.

A variety of software packages have been developed to implement these algorithms, making ¹³C-MFA more accessible to researchers without extensive expertise in computational modeling. mdpi.comd-nb.info These tools take the metabolic network model, reaction stoichiometry, atom transitions, and the experimental labeling data as input and output the estimated fluxes along with statistical measures of their confidence. d-nb.infooup.com The Elementary Metabolite Unit (EMU) framework is a widely used algorithm that simplifies the complex system of isotopomer balances, making the computation more efficient. mdpi.com

Sensitivity Analysis and Assessment of Flux Observability in Octanoic Acid Metabolic Networks

A crucial step after flux estimation is to assess the reliability of the obtained flux values. Sensitivity analysis is performed to evaluate how sensitive the estimated fluxes are to variations in the experimental measurements. dss.go.th This helps to identify which measurements are most critical for determining specific fluxes and can guide future experimental designs. nih.gov

Flux observability analysis determines which fluxes in the metabolic network can be uniquely identified from the given labeling data. nih.gov The structure of the metabolic network and the choice of the isotopic tracer are key factors that determine flux observability. nih.gov For instance, using (8¹³C)octanoic acid as a tracer might allow for excellent observability of the fluxes directly involved in its breakdown, but may provide little information about fluxes in distant, unconnected pathways. By analyzing the number of independent EMU basis vectors, hard limits on the number of determinable free fluxes can be established, providing a rational basis for selecting tracers to improve system observability. nih.gov

Mathematical Modeling Approaches for Simulating Isotopic Enrichment Patterns in Metabolic Pathways

Mathematical models are at the heart of simulating the isotopic enrichment patterns that arise from the metabolism of labeled substrates like (8¹³C)octanoic acid. These models are built upon the principles of mass and isotope balance. oup.com For a given metabolic network, a system of equations is constructed that describes the flow of atoms from substrates to products for each reaction.

The models take into account the stoichiometry of the reactions and the specific carbon atom transitions that occur. oup.com For example, the β-oxidation of octanoic acid involves the sequential cleavage of two-carbon units, and the model must accurately represent how the ¹³C label from (8¹³C)octanoic acid is distributed among the resulting acetyl-CoA molecules and the shortened fatty acid chain.

Different mathematical formalisms can be used to model isotopic enrichment. For systems at isotopic steady state, algebraic equations are typically sufficient. For systems in a transient state (isotopically non-stationary), differential equations are needed to describe the change in isotopic labeling over time. acs.org The solutions to these models predict the mass isotopomer distributions of metabolites for a given set of metabolic fluxes. numberanalytics.com These predicted distributions are then compared to the experimental data during the flux estimation process.

Integration of (8¹³C)Octanoic Acid Labeling Data with Multi-Omics Information (e.g., transcriptomics, proteomics, untargeted metabolomics) for Systems-Level Understanding

To gain a more comprehensive, systems-level understanding of metabolism, data from (8¹³C)octanoic acid labeling experiments can be integrated with other "omics" data, such as transcriptomics, proteomics, and untargeted metabolomics. vanderbilt.edu This multi-omics approach provides a more complete picture of the cellular state by correlating metabolic fluxes with gene expression, protein abundance, and the levels of other metabolites. nih.gov

For example, if a ¹³C-MFA study using (8¹³C)octanoic acid reveals an increased flux through a particular metabolic pathway, transcriptomic and proteomic data can be used to investigate whether the genes and enzymes in that pathway are upregulated. Untargeted metabolomics can provide a broader view of the metabolic changes occurring in the cell, potentially identifying unexpected metabolic responses to the introduction of octanoic acid.

Future Perspectives and Methodological Advancements in 813c Octanoic Acid Tracer Research

Development of Novel ¹³C-Labeled Octanoic Acid Derivatives with Enhanced Tracer Properties

To answer more specific biological questions, researchers are developing new versions of ¹³C-labeled octanoic acid. While (8¹³C)octanoic acid is excellent for tracking general medium-chain fatty acid metabolism, novel derivatives can be designed with enhanced features. These might include modifications to improve delivery to specific cells or organelles, or to make them interact differently with enzymes.

One area of innovation involves altering the chemical structure to create derivatives like esters or amides. For example, a methyl ester of (8¹³C)octanoic acid could be used to specifically study the activity of esterase enzymes and what happens to the octanoic acid after it is released. Another strategy is to create octanoic acid molecules with multiple ¹³C labels, such as [1,2,3,4,5,6,7,8-¹³C₈]octanoic acid. These "fully labeled" tracers can provide more detailed information on how the carbon backbone of the fatty acid is broken down and reassembled during metabolism. These advanced tracers open up new possibilities for dissecting complex metabolic pathways with greater precision.

| Derivative Name | Potential Research Application |

|---|---|

| Methyl-(8¹³C)octanoate | Studying esterase activity and intracellular release of octanoic acid. |

| (8¹³C)Octanoyl-CoA | Directly investigating the kinetics of enzymes that use octanoyl-CoA as a substrate. |

| 2-Bromo-(8¹³C)octanoic acid | Probing the active sites of fatty acid-binding proteins and enzymes. |

| [1,2-¹³C₂]Octanoic acid | Elucidating the step-by-step breakdown of the fatty acid chain in β-oxidation. |

Advances in Analytical Sensitivity, Spatial Resolution, and Temporal Dynamics for Tracing Octanoic Acid Metabolism

The insights gained from using (8¹³C)octanoic acid are highly dependent on the sensitivity and capability of the analytical instruments used to detect it. Fortunately, constant improvements in technologies like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are expanding the horizons of what can be discovered. frontiersin.org

High-resolution mass spectrometry is a key technology, especially when combined with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS). frontiersin.org Modern instruments, such as Orbitrap and time-of-flight (TOF) mass analyzers, have dramatically increased both sensitivity and mass accuracy. acs.org This allows for the detection of very small amounts of ¹³C-labeled metabolites, making it feasible to trace the fate of (8¹³C)octanoic acid through intricate metabolic networks. acs.org

A particularly exciting advancement is mass spectrometry imaging (MSI). mdpi.com Techniques like MALDI-MSI allow scientists to see where the ¹³C-labeled metabolites are located within a tissue sample, or even a single cell. mdpi.comacs.org This provides crucial spatial information about metabolic activity that was previously unavailable. acs.org In terms of tracking metabolism over time, new methods for quickly sampling and analyzing biological materials are enabling researchers to capture metabolic snapshots in mere seconds or minutes, which is vital for understanding rapid metabolic responses.

| Technique | Key Advantage | Application in Octanoic Acid Tracing |

|---|---|---|

| GC-MS | High sensitivity and reproducibility for volatile compounds. mdpi.com | Quantifying ¹³C enrichment in fatty acids and their derivatives. researchgate.net |

| LC-MS | Versatility for a wide range of non-volatile metabolites. frontiersin.org | Tracing ¹³C into downstream products like amino acids and Krebs cycle intermediates. frontiersin.org |

| NMR Spectroscopy | Provides information on the specific position of the ¹³C label within a molecule. mdpi.com | Determining the positional isotopomers of metabolites, which can reveal which metabolic pathway was used. |

| Mass Spectrometry Imaging (MSI) | Spatial mapping of metabolites within tissues and cells. mdpi.comacs.org | Visualizing the distribution of ¹³C-labeled lipids in different parts of an organ or organism. ebi.ac.uk |

Expansion of (8¹³C)Octanoic Acid Applications to Increasingly Complex Biological Systems and Ecological Studies

The use of (8¹³C)octanoic acid is moving beyond traditional laboratory settings into more complex biological and environmental systems. One major area of expansion is the study of the gut microbiome. By introducing the tracer, researchers can track how different bacteria in the gut metabolize dietary medium-chain fatty acids and how these microbial products then affect the host's health. vanderbilt.edu

In the field of ecology, stable isotopes are essential for understanding food webs and nutrient cycles. (8¹³C)Octanoic acid and similar labeled fatty acids can be used to trace the flow of energy and lipids from microorganisms up to larger animals. plos.org This helps ecologists decipher the dietary habits and metabolic processes of organisms in their natural environment. biologists.com

Furthermore, these tracers are finding applications in plant and soil science. frontiersin.org Researchers can use (8¹³C)octanoic acid to investigate how plants and soil microbes take up and utilize fatty acids, providing new insights into the carbon cycle in terrestrial ecosystems. frontiersin.org

Addressing Unresolved Challenges in Interpreting Isotopic Fractionation and Isotopic Effects in Fatty Acid Metabolism

A persistent challenge in stable isotope research is accounting for subtle biases known as isotopic fractionation and kinetic isotope effects (KIEs). researchgate.netnih.gov These effects occur because chemical bonds involving the heavier ¹³C isotope are slightly stronger, which can cause enzymes to process ¹³C-labeled molecules at a slightly different rate than their non-labeled ¹²C counterparts. researchgate.net If not accounted for, this can lead to inaccuracies in the calculation of metabolic rates. nih.govosti.gov

For instance, the enzymes responsible for breaking down fatty acids might show a slight preference for the unlabeled octanoic acid. This would make the breakdown of the (8¹³C)octanoic acid tracer appear slower than the true metabolic rate. Research has shown that these effects can be significant and must be considered for rigorous data interpretation. nih.govosti.gov

Current efforts to address this challenge involve the development of sophisticated mathematical models to correct for these isotopic effects. These models often require data from multiple experiments or the measurement of isotopic enrichment in several different molecules to be accurate. Additionally, fundamental research with purified enzymes helps to determine the intrinsic KIE for specific reactions, and this information can then be used to improve the accuracy of larger metabolic models. Overcoming these challenges is key to enhancing the precision and reliability of all studies that use (8¹³C)octanoic acid and other stable isotope tracers.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (8-¹³C)octanoic acid in biological matrices, and how can isotopic labeling improve accuracy?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with (8-¹³C)octanoic acid as an internal standard. Isotopic labeling minimizes matrix effects and improves quantification by correcting for extraction efficiency and instrument variability . For example, in yeast fermentation studies, GC-MS analysis of culture supernatants validated octanoic acid titers, with ¹³C-labeled standards ensuring precise calibration .

Q. What safety protocols are critical when handling octanoic acid in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Conduct experiments in a fume hood to prevent inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Note that octanoic acid may synergize with other lab hazards (e.g., acidic buffers), requiring pH monitoring .

Advanced Research Questions

Q. How can metabolic engineering strategies optimize octanoic acid production in Saccharomyces cerevisiae?

- Methodological Answer : Overexpress fatty acid synthase genes (FAS1, FAS2) and peroxisomal β-oxidation regulators (ECI1) to enhance precursor flux. However, plasmid-based overexpression of HXT2 or BTN2 may reduce titers due to disrupted pH homeostasis or carbon partitioning. Use multi-copy genomic libraries to screen for gene variants that balance growth and production . Monitor growth phases (exponential, diauxic shift) to align gene expression with metabolic demand .

Q. How should researchers resolve contradictions between transcriptomic data and observed phenotypic outcomes in octanoic acid-producing strains?

- Methodological Answer : Cross-validate RNA-Seq findings with proteomic or enzyme activity assays. For example, BTN2 downregulation in transcriptomic data contradicted its overexpression effects, suggesting post-translational modifications or protein turnover discrepancies. Use knockout strains (e.g., Δbtn2) to isolate gene function and quantify intracellular pH changes during production .

Q. What experimental design considerations are essential for analyzing transcriptomic responses during octanoic acid biosynthesis?

- Methodological Answer : Sample at critical growth phases (e.g., early exponential, post-diauxic shift) to capture dynamic gene expression. Perform PCA on RNA-Seq data to assess replicate consistency and cluster differentially expressed genes (DEGs). Prioritize DEGs with log2FC >1 and FDR <0.01, and validate using qPCR. For example, IMD2 upregulation correlated with GTP biosynthesis bottlenecks, requiring nucleotide pool analysis .

Methodological Reporting Standards

Q. What are the best practices for documenting octanoic acid research to ensure reproducibility?

- Methodological Answer : Follow a structured format:

- Materials & Methods : Specify strain genotypes, fermentation conditions (e.g., media, temperature), and GC-MS parameters (column type, ionization mode) .

- Data Availability : Deposit RNA-Seq data in public repositories (e.g., GEO) with accession codes. Include raw chromatograms and growth curves as supplementary files .

- Conflict Resolution : Address discrepancies (e.g., conflicting gene effects) by comparing experimental conditions (e.g., plasmid copy number, sampling timepoints) .

Safety and Contamination Control

Q. How can researchers mitigate octanoic acid toxicity in long-term cell culture studies?

- Methodological Answer : Use adaptive laboratory evolution (ALE) to develop tolerant strains. Supplement media with pH buffers (e.g., HEPES) to counteract acidification. For mammalian cells, limit exposure to <500 µM and monitor viability via ATP assays. Note that octanoic acid disrupts membrane integrity in bacteria (e.g., S. mutans), requiring sterile handling to avoid cross-contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.